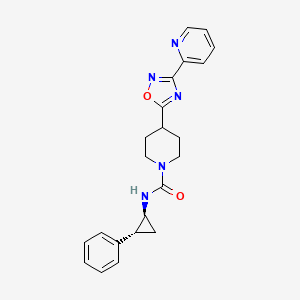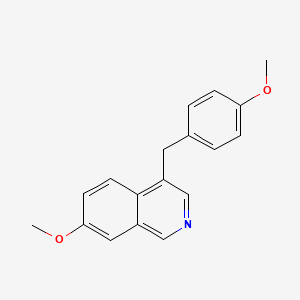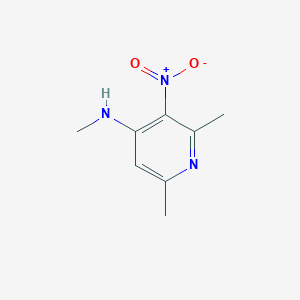
N,2,6-Trimethyl-3-nitropyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2,6-Trimethyl-3-nitropyridin-4-amine is an organic compound with the molecular formula C8H11N3O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of three methyl groups and a nitro group attached to the pyridine ring, making it a unique and interesting molecule for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,6-Trimethyl-3-nitropyridin-4-amine typically involves the nitration of 2,6-dimethylpyridine followed by amination. One common method includes the reaction of 2,6-dimethylpyridine with nitric acid to introduce the nitro group at the 3-position.
Industrial Production Methods
Industrial production of this compound often employs continuous flow synthesis techniques to ensure high yield and purity. The process involves the controlled addition of reagents and precise temperature control to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N,2,6-Trimethyl-3-nitropyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Nitrous acid or other oxidizing agents.
Substitution: Ammonia, amines, or other nucleophiles.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Nitroso derivatives: Formed through the oxidation of the compound.
Substituted pyridines: Formed through substitution reactions.
Scientific Research Applications
N,2,6-Trimethyl-3-nitropyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,2,6-Trimethyl-3-nitropyridin-4-amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound can also act as a ligand, binding to specific receptors or enzymes and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N,N,6-trimethyl-3-nitropyridin-4-amine: Similar in structure but with a chlorine atom instead of a hydrogen atom at the 2-position.
2,6-Dimethyl-3-nitropyridin-4-amine: Lacks the additional methyl group at the 2-position.
3-Nitropyridine: Lacks the methyl groups and amine group.
Uniqueness
N,2,6-Trimethyl-3-nitropyridin-4-amine is unique due to the presence of three methyl groups and a nitro group on the pyridine ring, which imparts distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
N,2,6-trimethyl-3-nitropyridin-4-amine |
InChI |
InChI=1S/C8H11N3O2/c1-5-4-7(9-3)8(11(12)13)6(2)10-5/h4H,1-3H3,(H,9,10) |
InChI Key |
HPNPYHLPEIOCKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)[N+](=O)[O-])NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



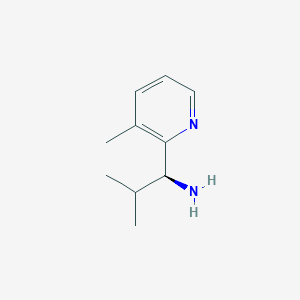


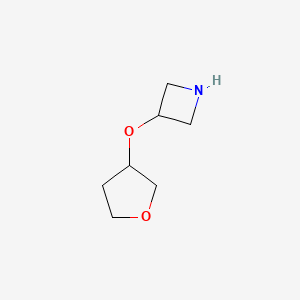
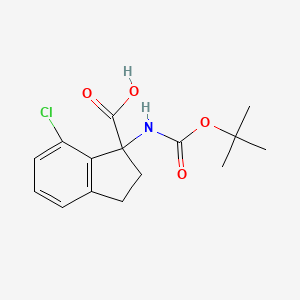
![3-bromo-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13028405.png)

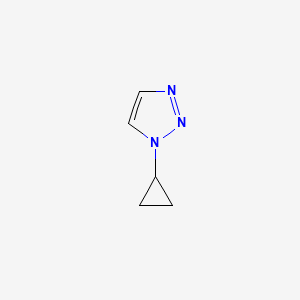
![2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B13028414.png)
